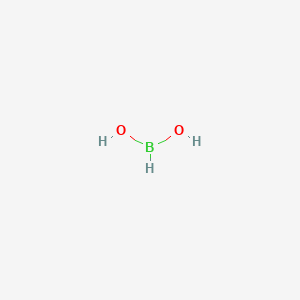
Dihydroxyborane
Descripción general
Descripción
Boronic acid is the simplest boronic acid, consisting of borane with two of the hydrogens substituted by hydroxy groups.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
Dihydroxyborane is utilized as a reagent in organic synthesis, particularly in the formation of boronic acids and their derivatives. These compounds are pivotal in:
- Cross-Coupling Reactions : this compound serves as a precursor for boronic acids that participate in Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .
- Reduction Reactions : It acts as a mild reducing agent for various functional groups, enabling selective reductions in complex organic substrates .
Materials Science
In materials science, this compound is explored for its potential in creating advanced materials:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its ability to form cross-linked networks contributes to the development of durable and heat-resistant materials .
- Nanomaterials : Research indicates that this compound can be used in the synthesis of boron-containing nanomaterials, which exhibit unique electronic and optical properties suitable for applications in sensors and electronic devices .
Medicinal Chemistry
The medicinal applications of this compound are particularly noteworthy:
- Drug Development : Compounds derived from this compound have been investigated for their potential as enzyme inhibitors. For instance, boronic acid derivatives are known to inhibit serine proteases and beta-lactamases, making them valuable in developing antibiotics and treatments for various diseases .
- Cancer Therapy : The compound has been studied for its role in creating boron neutron capture therapy agents, which target cancer cells selectively while minimizing damage to surrounding healthy tissue. This method leverages the unique properties of boron when exposed to neutron radiation .
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound derivatives can effectively inhibit specific enzymes involved in bacterial resistance mechanisms. A study highlighted the use of a boronic acid derivative that inhibited metallo-beta-lactamases, showcasing its potential in combating antibiotic-resistant infections .
Case Study 2: Polymer Applications
In a recent investigation, this compound was integrated into epoxy resins to improve thermal stability and mechanical strength. The resulting materials exhibited enhanced performance under high-temperature conditions, making them suitable for aerospace applications .
Summary Table of Applications
| Application Area | Specific Use Case | Description |
|---|---|---|
| Synthetic Chemistry | Cross-Coupling Reactions | Enables formation of carbon-carbon bonds through Suzuki reactions |
| Materials Science | Polymer Chemistry | Enhances mechanical properties and thermal stability of polymers |
| Medicinal Chemistry | Drug Development | Inhibits serine proteases and beta-lactamases for antibiotic development |
| Cancer Therapy | Boron Neutron Capture Therapy | Targets cancer cells selectively using neutron radiation |
Propiedades
Número CAS |
74930-82-8 |
|---|---|
Fórmula molecular |
BH3O2 |
Peso molecular |
45.84 g/mol |
Nombre IUPAC |
boronic acid |
InChI |
InChI=1S/BH3O2/c2-1-3/h1-3H |
Clave InChI |
ZADPBFCGQRWHPN-UHFFFAOYSA-N |
SMILES |
B(O)O |
SMILES canónico |
B(O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














